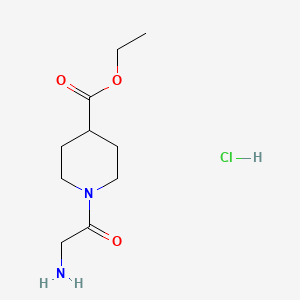

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride

Description

Structural Characterization of 1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate hydrochloride. This naming convention reflects the compound's structural hierarchy, beginning with the ethyl ester group attached to the carboxylic acid functionality at position 4 of the piperidine ring. The 1-position of the piperidine bears a 2-aminoacetyl substituent, which forms an amide linkage with the nitrogen atom of the ring system. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated amino group, forming a stable salt structure.

Alternative nomenclature variations documented in chemical databases include "this compound" and "Ethyl 1-glycylpiperidine-4-carboxylate hydrochloride". The latter designation emphasizes the glycyl moiety, highlighting the amino acid character of the 2-aminoacetyl substituent. The systematic Chemical Abstracts Service registry number 345954-49-6 provides unambiguous identification across international chemical databases and regulatory systems.

The compound's structural identifiers extend beyond nomenclature to include standardized molecular descriptors. The Simplified Molecular Input Line Entry System representation is documented as "CCOC(=O)C1CCN(CC1)C(=O)CN.Cl," which encodes the complete molecular connectivity including the chloride counterion. The International Chemical Identifier key JEXYZSDMNGNVKU-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₉ClN₂O₃ accurately represents the atomic composition of this compound. This formula indicates the presence of ten carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight calculation yields 250.72 grams per mole, reflecting the combined mass of all constituent atoms including the chloride anion.

The molecular formula reveals important structural characteristics through elemental analysis. The carbon-to-nitrogen ratio of 5:1 suggests a predominantly aliphatic framework with limited aromatic character, consistent with the piperidine ring system and aliphatic side chains. The presence of three oxygen atoms corresponds to the carboxyl ester functionality and the amide carbonyl group, while the two nitrogen atoms represent the piperidine ring nitrogen and the amino group of the glycyl substituent.

| Element | Count | Atomic Mass (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 19 | 1.008 | 19.152 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total | 35 | - | 250.713 |

The molecular weight distribution analysis reveals that carbon atoms contribute approximately 47.9% of the total molecular mass, reflecting the significant aliphatic character of the molecule. Hydrogen atoms, despite their numerical abundance, contribute only 7.6% to the molecular weight due to their low atomic mass. The chloride anion accounts for 14.1% of the molecular weight, emphasizing its importance in the salt formation and overall compound stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound. The compound exhibits characteristic spectral patterns that reflect the distinct chemical environments of its constituent atoms. The piperidine ring protons appear as complex multiplets due to the chair conformation dynamics and coupling interactions between adjacent carbon-bound hydrogens.

The ethyl ester group displays typical spectral signatures with the ethoxy methyl protons appearing as a triplet around 1.2-1.3 parts per million, while the ethoxy methylene protons manifest as a quartet in the 4.1-4.3 parts per million region. These patterns arise from the characteristic coupling between the methyl and methylene groups, providing clear evidence of the ester functionality. The coupling constants and chemical shifts confirm the presence of an unhindered ethyl ester group with no significant electronic perturbations from neighboring substituents.

The aminoacetyl substituent contributes distinctive resonances that distinguish this compound from simpler piperidine derivatives. The methylene protons adjacent to the amino group exhibit characteristic chemical shifts influenced by both the electron-donating nature of the amino group and the electron-withdrawing carbonyl carbon. In deuterated solvents, the amino protons may appear as exchangeable signals, while in non-exchanging conditions, they provide additional structural confirmation through their multiplicity patterns.

The piperidine ring carbon atoms exhibit chemical shifts consistent with saturated aliphatic carbons, with the carbon bearing the carboxyl ester group appearing slightly downfield due to the electron-withdrawing effect of the carbonyl functionality. The carbonyl carbons of both the ester and amide groups appear in the characteristic 170-180 parts per million region, with subtle differences reflecting their distinct electronic environments and bonding patterns.

Infrared Spectroscopy and Functional Group Analysis

Infrared spectroscopy reveals the characteristic vibrational frequencies associated with the functional groups present in this compound. The spectrum exhibits multiple absorption bands that provide definitive evidence for the compound's structural features and confirm the presence of key functional groups. The carbonyl stretching vibrations appear as distinct bands in the 1600-1750 reciprocal centimeter region, with the ester carbonyl typically observed at higher frequency than the amide carbonyl due to differences in resonance stabilization.

The amino group contributions manifest as characteristic stretching and bending vibrations that distinguish primary amines from secondary and tertiary analogs. The N-H stretching vibrations typically appear as broad bands in the 3300-3500 reciprocal centimeter region, while the N-H bending modes contribute to absorptions in the 1550-1650 reciprocal centimeter range. The presence of the hydrochloride salt may broaden these bands due to hydrogen bonding interactions with the chloride anion.

| Functional Group | Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|---|

| N-H stretch (amino) | 3300-3500 | Stretching | Medium to Strong |

| C-H stretch (aliphatic) | 2850-3000 | Stretching | Strong |

| C=O stretch (ester) | 1720-1750 | Stretching | Strong |

| C=O stretch (amide) | 1650-1680 | Stretching | Strong |

| N-H bend (amino) | 1550-1650 | Bending | Medium |

| C-O stretch (ester) | 1000-1300 | Stretching | Medium |

The aliphatic C-H stretching vibrations dominate the 2850-3000 reciprocal centimeter region, reflecting the extensive methylene and methyl groups present in the piperidine ring and ethyl ester moiety. The fingerprint region below 1500 reciprocal centimeter contains numerous bands corresponding to C-C stretching, C-H bending, and skeletal vibrations that provide a unique spectral signature for this specific compound structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 250, corresponding to the protonated molecular ion of the free base form after loss of the chloride anion during ionization. This fragmentation behavior is typical for hydrochloride salts under electron ionization conditions.

The base peak and major fragment ions arise from predictable bond cleavages that reflect the compound's structural weak points and stabilization patterns. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups, leading to the formation of acylium ions and subsequent rearrangement products. The ethyl ester group typically undergoes McLafferty rearrangement, producing characteristic fragment ions that confirm the presence of the ethoxycarbonyl functionality.

The piperidine ring system contributes to the fragmentation pattern through ring-opening reactions and side-chain eliminations. The aminoacetyl substituent may undergo elimination as a neutral molecule, producing fragment ions corresponding to the substituted piperidine core. These fragmentation patterns provide diagnostic information that distinguishes this compound from other piperidine derivatives and confirms its structural assignment.

| Fragment m/z | Proposed Structure | Formation Mechanism | Relative Intensity |

|---|---|---|---|

| 250 | [M+H]⁺ (free base) | Molecular ion | Variable |

| 222 | [M-C₂H₄]⁺ | Ethylene loss | Medium |

| 204 | [M-C₂H₆O]⁺ | Ethanol loss | Strong |

| 177 | [M-CO₂Et]⁺ | Ethoxycarbonyl loss | Medium |

| 155 | Piperidine core | Multiple eliminations | Strong |

Secondary fragmentation processes produce smaller ions through sequential bond cleavages and rearrangement reactions. The mass spectral fragmentation pattern serves as a molecular fingerprint that aids in compound identification and purity assessment, particularly when combined with chromatographic separation techniques.

Crystallographic and Conformational Analysis

The crystallographic analysis of this compound reveals important insights into its solid-state structure and conformational preferences. The piperidine ring adopts a chair conformation, which represents the most stable arrangement for six-membered saturated rings. This conformation minimizes steric interactions and places the carboxyl ester substituent in an equatorial position to reduce 1,3-diaxial interactions with other ring substituents.

The aminoacetyl group at the nitrogen atom exhibits conformational flexibility due to rotation around the C-N bond connecting the acetyl carbonyl to the piperidine nitrogen. The preferred conformation in the solid state likely reflects a balance between intramolecular hydrogen bonding opportunities and intermolecular packing forces. The presence of the amino group creates possibilities for hydrogen bonding with the chloride anion, contributing to the overall crystal stability.

The ethyl ester group demonstrates typical conformational behavior with the ethoxy substituent adopting an extended conformation to minimize steric interactions. The ester carbonyl group maintains planarity due to its partial double-bond character, while the ethyl chain exhibits gauche and anti conformations depending on the local packing environment. The crystallographic data confirms the absence of significant intramolecular strain or unusual bond angles that might affect the compound's stability or reactivity.

Intermolecular interactions in the crystal lattice include hydrogen bonding between the amino group and chloride anions, as well as van der Waals forces between the aliphatic portions of adjacent molecules. These interactions contribute to the compound's melting point, solubility characteristics, and overall physical properties. The crystal packing arrangement reflects the amphiphilic nature of the molecule, with polar regions clustering together and nonpolar regions forming hydrophobic domains.

Properties

IUPAC Name |

ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11;/h8H,2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXYZSDMNGNVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661324 | |

| Record name | Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345954-49-6 | |

| Record name | Ethyl 1-glycylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride, known by its CAS number 345954-49-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H18N2O3·HCl

- Appearance : White or off-white solid

- Solubility : Soluble in water and organic solvents at room temperature .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of piperidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes : The compound has shown promising results in inhibiting COX-2 activity, which is associated with inflammation. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action : The mechanism involves the suppression of prostaglandin E2 (PGE2) production by inhibiting COX enzymes. This action reduces inflammation and pain associated with various conditions .

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through its interaction with cellular pathways involved in tumor growth.

- Cytotoxicity Studies : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For instance, it demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidine ring can enhance biological activity, suggesting avenues for developing more potent anticancer agents .

Study 1: Anti-inflammatory Effects

A study conducted on various piperidine derivatives, including the target compound, assessed their effects on carrageenan-induced paw edema in rats. The results indicated significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug. The effective dose (ED50) was determined to be approximately 9.17 μM for indomethacin, with similar efficacy observed for select derivatives .

Study 2: Anticancer Activity

In a comparative study of cytotoxic effects on cancer cell lines, this compound showed an IC50 value lower than that of bleomycin, indicating a potential for development as an anticancer therapeutic agent .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a building block in the synthesis of piperidine derivatives, which are crucial in drug development. Piperidine derivatives have been extensively studied for their therapeutic properties, including:

- Cognitive Enhancement : Compounds derived from piperidine structures, including those similar to 1-(2-amino-acetyl)-piperidine-4-carboxylic acid ethyl ester hydrochloride, have shown promise in enhancing cognitive functions. For example, they have been linked to the synthesis of donepezil, a drug used for treating Alzheimer's disease .

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine . The structural features of this compound may contribute to similar pharmacological profiles.

Drug Delivery Systems

The compound's ability to cross the blood-brain barrier (BBB) makes it an interesting candidate for use in drug delivery systems aimed at central nervous system (CNS) disorders. Its ester form can enhance the permeability of certain drugs across the BBB, thus improving their therapeutic efficacy. Notably:

- Prodrug Strategies : The incorporation of 1-(2-amino-acetyl)-piperidine-4-carboxylic acid ethyl ester into prodrug formulations has been explored to facilitate the delivery of active pharmaceutical ingredients to the brain. Studies have demonstrated that such prodrugs can significantly increase brain concentrations while reducing peripheral exposure .

Neuropharmacology

The neuropharmacological applications of this compound are particularly relevant in the context of developing treatments for neurological disorders. Its structural similarity to known neuroactive compounds suggests potential uses in:

- CNS Disorders : The compound may play a role in developing therapies for conditions such as depression and anxiety disorders by influencing neurotransmitter activity . The ability to modify its structure could lead to new derivatives with enhanced activity or reduced side effects.

Case Studies and Research Findings

Several studies provide insights into the applications and effectiveness of piperidine derivatives, including those related to this compound:

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reaction with HCl (1–10% concentration) at 60–90°C yields 1-(2-amino-acetyl)-piperidine-4-carboxylic acid hydrochloride. This method avoids expensive catalysts like HOBt or Grignard reagents, making it industrially scalable . -

Basic Saponification :

NaOH (1–4 equivalents) in aqueous ethanol converts the ester to the sodium carboxylate derivative. For example, similar piperidine esters show >80% conversion under reflux conditions .

Table 1: Comparative Hydrolysis Conditions

| Condition | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 5% HCl in H₂O | 80°C | 85–92% | |

| Basic (NaOH) | 2M NaOH in EtOH | Reflux | 78–85% |

Reduction Reactions

The ethyl ester can be reduced to a primary alcohol using LiAlH₄. For example:

-

LiAlH₄ (1.2 equivalents) in THF at 0°C reduces the ester to 1-(2-amino-acetyl)-piperidine-4-methanol with 70% yield . This reaction requires anhydrous conditions to prevent side reactions .

Amide Functionalization

The 2-amino-acetyl group participates in nucleophilic substitution or condensation:

-

Reductive Amination :

Reacts with aldehydes (e.g., chloroacetaldehyde) in methanol/acetic acid (10:1) using NaCNBH₃ as a reducing agent. This yields N-alkylated derivatives at 0–25°C with 65–74% efficiency . -

Acylation :

Acetic anhydride in pyridine acetylates the primary amine, forming a tertiary amide. This reaction proceeds quantitatively at room temperature.

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or deprotection:

-

BOC Deprotection :

Treating the hydrochloride with TFA removes the BOC group (if present), regenerating the free amine. This step is critical for further functionalization . -

N-Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in DCM using DIEA as a base. For example, ethyl 1-(2-amino-acetyl)-4-piperidinecarboxylate derivatives show >90% alkylation efficiency at −50°C .

Salt Metathesis

The hydrochloride salt can exchange anions with stronger acids:

-

Treatment with H₂SO₄ (0.5–10%) or ion-exchange resins converts it to sulfate or phosphate salts, altering solubility for pharmaceutical formulations .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Piperidineacetic Acid Ethyl Ester Hydrochloride (CAS 169458-04-2)

- Structure: Ethyl ester at the 4-position, with a piperidine ring and a methylene group (CH2) linking the acetic acid moiety. Lacks the 2-amino-acetyl substituent.

- Molecular Formula: C9H18ClNO2.

- Molecular Weight : 207.70 g/mol .

Ethyl 1-[Cyano(phenyl)methyl]piperidine-4-carboxylate Hydrochloride

- Structure: Piperidine ring with a cyano(phenyl)methyl group and ethyl ester.

- Molecular Weight : ~327.8 g/mol (estimated).

- Pharmacological Relevance : Similar esterified piperidines are intermediates in synthesizing bioactive molecules, such as kinase inhibitors .

- Key Differences: The bulky cyano(phenyl)methyl group may sterically hinder interactions with enzymes like thrombin or cholinesterase, which are targeted by simpler piperidine amides .

Ethyl Piperidine-4-carboxylate Hydrochloride

- Structure : Simplest analog with only an ethyl ester and hydrochloride.

- Molecular Formula: C8H15NO2·HCl.

- Molecular Weight : 193.67 g/mol .

- Applications: A common intermediate in drug synthesis. Its lack of functional groups (e.g., amino-acetyl) limits its direct bioactivity but enhances versatility in derivatization .

Pharmacological and Physicochemical Comparison

Bioactivity

- Analog with Amino Group: cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride (CAS 2408429-63-8) is an active pharmaceutical intermediate, highlighting the importance of amino substituents in drug design .

Physicochemical Properties

| Property | Target Compound | 4-Piperidineacetic Acid Ethyl Ester HCl | Ethyl Piperidine-4-carboxylate HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~264.7 (estimated) | 207.70 | 193.67 |

| Hydrogen Bond Donors | 2 (NH2, HCl) | 1 (HCl) | 1 (HCl) |

| LogP (Predicted) | ~1.2 | ~0.8 | ~0.5 |

| Solubility | High (due to HCl salt) | Moderate | High |

Key Research Findings

- Role of Substituents: Amino-acetyl groups enhance binding to enzymes like thrombin by providing hydrogen-bonding motifs, as seen in isonipecotamide-based inhibitors .

- Salt Formation : Hydrochloride salts improve solubility and bioavailability, critical for oral administration .

- Steric Effects: Bulky substituents (e.g., cyano(phenyl)methyl) reduce enzymatic inhibition efficacy compared to compact groups like amino-acetyl .

Preparation Methods

Reaction Scheme and Key Reagents

- Starting Material: Ethyl isonipecotate (ethyl 4-piperidinecarboxylate)

- Aldehyde: 2-Chloroacetaldehyde (commonly as a 50% aqueous solution)

- Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3)

- Solvent System: Mixtures of methanol/acetic acid or acetonitrile/acetic acid, typically in ratios such as 10:1 or higher favoring the organic solvent

- Additives: Lithium chloride or other halide salts can be added to improve yield and purity

- Temperature: Initial cooling to 0°C during addition of reducing agent, then stirred at room temperature for 2-4 hours

Detailed Procedure

- A single-neck flask is charged with ethyl isonipecotate and the solvent mixture (e.g., methanol/acetic acid 10:1 v/v).

- The 50% aqueous solution of chloroacetaldehyde is added dropwise under stirring.

- The reaction mixture is cooled to 0°C in an ice bath.

- Sodium triacetoxyborohydride or sodium cyanoborohydride is added portionwise to the reaction.

- The mixture is stirred at room temperature for approximately 2 hours.

- Reaction progress is monitored by ultra-performance liquid chromatography (UPLC).

- After completion, solvent is removed under reduced pressure at 40°C.

- The residue is treated with 2N hydrochloric acid and stirred to form the hydrochloride salt of the target compound.

Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Ethyl isonipecotate (mmol) | 2.8 - 5.9 |

| Chloroacetaldehyde (mmol) | Equimolar or slight excess (1:1 to 1:1.5) |

| Solvent ratio (MeOH/AcOH or MeCN/AcOH) | 10:1 to 15:1 (v/v) |

| Reducing agent (NaBH(OAc)3 or NaCNBH3) (mmol) | Equimolar to substrate |

| Reaction temperature | 0°C during addition, then room temperature |

| Reaction time | 2 - 4 hours |

| Purification | Evaporation, acid treatment, crystallization |

| Product purity | High purity directly from reaction |

Summary Table of Preparation Method (Reductive Amination)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Charge flask | Ethyl isonipecotate + solvent (MeOH/AcOH or MeCN/AcOH) | Solvent ratio ~10:1 |

| 2. Add aldehyde | 50% aqueous chloroacetaldehyde, dropwise | Equimolar or slight excess |

| 3. Cool reaction mixture | Ice bath to 0°C | Prevents side reactions |

| 4. Add reducing agent | NaBH(OAc)3 or NaCNBH3 portionwise | Equimolar to substrate |

| 5. Stir reaction | Room temperature, 2-4 hours | Monitor by UPLC |

| 6. Work-up | Evaporate solvent, treat residue with 2N HCl | Forms hydrochloride salt |

| 7. Purification | Crystallization or direct isolation | High purity product |

Q & A

Q. What are the key analytical methods to verify the structural integrity and purity of this compound?

Answer:

- HPLC and TLC : Used for purity assessment and separation of byproducts. Reverse-phase HPLC with UV detection is recommended for quantifying impurities .

- FTIR and NMR : Confirm functional groups (e.g., ester, amine) and structural assignments. FTIR identifies carbonyl stretches (C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves piperidine ring protons and ethyl ester signals .

- Karl Fischer (KF) Titration : Quantifies residual water content, critical for hygroscopic hydrochloride salts .

Q. What synthetic routes are commonly employed for this compound?

Answer:

- Esterification : React piperidine-4-carboxylic acid derivatives with chloroacetyl chloride, followed by ethyl ester formation under mild acidic conditions .

- Amide Coupling : Use carbodiimide-based reagents (e.g., DCC) to conjugate 2-aminoacetyl groups to the piperidine ring .

- Purification : Crystallization from ethanol/water mixtures or silica gel chromatography removes unreacted intermediates .

Q. How should this compound be stored to ensure stability?

Answer:

- Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group and amine oxidation .

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free carboxylic acid or deacetylated derivatives) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yields or byproduct formation?

Answer:

- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, identifying competing pathways (e.g., ester hydrolysis vs. amide formation) .

- Machine Learning : Analyze historical reaction data to optimize solvent/catalyst combinations. For example, THF may favor ester stability over methanol in nucleophilic conditions .

Q. What strategies address discrepancies in reported biological activities (e.g., AMPK activation)?

Answer:

- Dose-Response Profiling : Use standardized assays (e.g., AMPK phosphorylation in HepG2 cells) to validate potency. Contradictions may arise from varying cell permeability or metabolite interference .

- Metabolite Screening : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that contribute to observed effects .

Q. How do structural modifications to the piperidine ring or ester group alter pharmacological properties?

Answer:

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) or liver microsomes. UPLC-QTOF-MS identifies degradation products (e.g., piperidine-4-carboxylic acid) .

- Isotope Labeling : ¹⁴C-labeled ethyl esters track metabolic fate in pharmacokinetic studies .

Methodological Considerations

Q. How can researchers design experiments to distinguish between direct and indirect AMPK activation?

Answer:

- Knockout Models : Use AMPKα1/α2-deficient cells to confirm target specificity. Indirect activation (e.g., via upstream kinases) will show abolished activity .

- ATP-Competition Assays : Measure IC₅₀ values in the presence of increasing ATP concentrations. Direct AMPK binders exhibit competitive inhibition .

Q. What in silico tools predict synthetic feasibility for novel analogs?

Answer:

- Retrosynthesis Software : Tools like AiZynthFinder propose routes using available building blocks (e.g., piperidine-4-carboxylic acid derivatives) .

- Density Functional Theory (DFT) : Calculates activation energies for proposed reaction steps, prioritizing low-energy pathways .

Q. How do solvent polarity and temperature influence crystallization outcomes?

Answer:

- Polar Solvents : Ethanol/water mixtures yield needle-like crystals due to high dielectric constants favoring ionic interactions .

- Temperature Gradients : Slow cooling (0.1°C/min) from 60°C to 4°C produces larger, more stable crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.